[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound with a complex structure that includes a chloro group, a hydroxypropyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-N-(2-oxopropyl)-3-methylbenzene-1-sulfonamide.
Reduction: Formation of 4-hydroxy-N-(2-hydroxypropyl)-3-methylbenzene-1-sulfonamide.
Substitution: Formation of 4-amino-N-(2-hydroxypropyl)-3-methylbenzene-1-sulfonamide or 4-thio-N-(2-hydroxypropyl)-3-methylbenzene-1-sulfonamide.
Scientific Research Applications
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-hydroxypropyl)-2H-thiazole-5-carboxamide
- 4-chloro-N-[(2R)-2-hydroxypropyl]-3-(methylsulfonyl)benzamide
- 3-chloro-2-methylaniline
Uniqueness
[(4-Chloro-3-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the presence of both a hydroxypropyl group and a sulfonamide group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
1206082-72-5 |
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Molecular Formula |
C10H14ClNO3S |
Molecular Weight |
263.74g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxypropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-7-5-9(3-4-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3 |
InChI Key |
VMRWSIUQQCKUIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
Origin of Product |
United States |
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